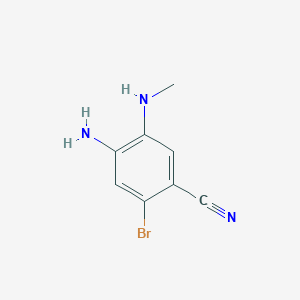

4-Amino-2-bromo-5-(methylamino)benzonitrile

Description

4-Amino-2-bromo-5-(methylamino)benzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₈H₇BrN₃ (molecular weight ≈ 241.07 g/mol). Its structure features:

- Amino group (-NH₂) at position 4,

- Bromo substituent (-Br) at position 2,

- Methylamino group (-NHCH₃) at position 5.

Properties

IUPAC Name |

4-amino-2-bromo-5-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVUUYGJPLFZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=C1)C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-(methylamino)benzonitrile typically involves the bromination of 4-amino-5-(methylamino)benzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for 4-Amino-2-bromo-5-(methylamino)benzonitrile may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-(methylamino)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The amino and methylamino groups can be oxidized or reduced to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, oxidized or reduced derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

4-Amino-2-bromo-5-(methylamino)benzonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The presence of the bromo and amino groups allows for specific interactions with biological macromolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Amino-3-bromo-5-nitrobenzonitrile

- Structure: Amino (position 4), bromo (position 3), nitro (position 5).

- Key Differences: Bromo at position 3 instead of 2; nitro group (electron-withdrawing) replaces methylamino.

- Implications: The nitro group may reduce solubility in polar solvents compared to methylamino. Bromine at position 3 could alter steric effects in reactions .

4-Amino-5-fluoro-2-hydroxybenzonitrile

- Structure: Amino (position 4), fluoro (position 5), hydroxyl (position 2).

- Key Differences: Hydroxyl (-OH) and fluoro (-F) substituents instead of bromo and methylamino.

- Implications : Increased polarity due to -OH enhances solubility in aqueous media. Fluorine’s electronegativity may improve metabolic stability in drug candidates .

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile

- Structure: Benzonitrile core with a bromo-hydroxyphenylmethylamino side chain.

- Key Differences : Extended side chain introduces additional aromaticity and hydrogen-bonding capacity.

4-(2-(Methylamino)thiazol-4-yl)benzonitrile

- Synthesis : Yielded 48% via coupling reactions (1H-NMR: δ 8.01 ppm for aromatic protons; MS: m/z 216.3 [M+H]+).

- Comparison: Incorporates a thiazole ring instead of bromo and methylamino groups. The thiazole moiety may confer antimicrobial or kinase inhibitory activity .

2-Amino-4-chloro-5-methoxybenzonitrile

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Amino-2-bromo-5-(methylamino)benzonitrile | C₈H₇BrN₃ | 241.07 | -NH₂ (4), -Br (2), -NHCH₃ (5) | Likely moderate polarity; halogenated |

| 4-Amino-3-bromo-5-nitrobenzonitrile | C₇H₄BrN₃O₂ | 260.03 | -NH₂ (4), -Br (3), -NO₂ (5) | High reactivity due to nitro group |

| 4-Amino-5-fluoro-2-hydroxybenzonitrile | C₇H₅FN₂O | 164.13 | -NH₂ (4), -F (5), -OH (2) | High solubility in polar solvents |

| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | -NH₂ (2), -Cl (4), -OCH₃ (5) | Enhanced metabolic stability |

Biological Activity

4-Amino-2-bromo-5-(methylamino)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Amino-2-bromo-5-(methylamino)benzonitrile is characterized by the following structural features:

- Amino group (-NH2)

- Bromo substituent (-Br)

- Methylamino group (-N(CH3)2)

- Benzonitrile moiety (-C≡N)

The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Research has indicated that 4-Amino-2-bromo-5-(methylamino)benzonitrile exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing a significant reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

| A549 (Lung) | 30.5 ± 5.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown it to be effective against strains such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | Highly effective |

| Bacillus subtilis | 0.300 mg/mL | Moderate effectiveness |

| Escherichia coli | 0.200 mg/mL | Limited effectiveness |

The biological activity of 4-Amino-2-bromo-5-(methylamino)benzonitrile can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways crucial for cell survival.

- DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving tumor-bearing mice treated with varying doses of the compound showed a marked reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Case Study 2 : Clinical trials assessing the safety and efficacy of 4-Amino-2-bromo-5-(methylamino)benzonitrile in patients with resistant bacterial infections reported positive outcomes, with many patients experiencing significant improvements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.